Ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound with significant interest in the field of organic chemistry It is characterized by a fused ring system consisting of a thieno and pyridine moiety, with a bromine atom and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate typically involves the bromination of thieno[2,3-b]pyridine-2-carboxylate followed by esterification. One common method includes:
Bromination: Thieno[2,3-b]pyridine-2-carboxylate is treated with bromine in the presence of a suitable solvent like acetic acid or chloroform to introduce the bromine atom at the 3-position.
Esterification: The brominated intermediate is then reacted with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques like recrystallization and chromatography is also common to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to remove the bromine atom, forming the corresponding thieno[2,3-b]pyridine-2-carboxylate.
Oxidation: Oxidative conditions can modify the thieno or pyridine rings, potentially forming sulfoxides or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Major Products
Nucleophilic Substitution: Products include substituted thieno[2,3-b]pyridine-2-carboxylates with various functional groups.
Reduction: The major product is thieno[2,3-b]pyridine-2-carboxylate.
Oxidation: Products may include sulfoxides or other oxidized derivatives of the original compound.
Scientific Research Applications
Ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom and the ester group play crucial roles in its interaction with biological targets, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate can be compared with other thieno[2,3-b]pyridine derivatives:
Ethyl thieno[2,3-b]pyridine-2-carboxylate: Lacks the bromine atom, resulting in different reactivity and biological activity.
3-Bromothieno[2,3-b]pyridine-2-carboxylic acid: The absence of the ethyl ester group affects its solubility and reactivity.
Thieno[2,3-b]pyridine-2-carboxamide: The amide group introduces different hydrogen bonding interactions, altering its chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c1-2-14-10(13)8-7(11)6-4-3-5-12-9(6)15-8/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDIRKDBTVHEEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90633220 |
Source
|
Record name | Ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90633220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72832-23-6 |
Source
|
Record name | Ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90633220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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